2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-9-7-13(8-10-20)11-18-16(21)12-24-15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKMIAROKGYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by the condensation of phenol with chloroacetic acid, followed by chlorination.
Preparation of the piperidinylmethyl intermediate: This involves the reaction of piperidine with formaldehyde and dimethylsulfamide under controlled conditions.
Coupling reaction: The final step involves the coupling of the 4-chlorophenoxyacetic acid with the piperidinylmethyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several acetamide derivatives, sulfonamides, and piperidine-containing molecules. Below is a comparative analysis based on substituents, biological targets, and pharmacological properties:
Key Structural and Pharmacological Insights
Piperidine Substitution Patterns :
- The dimethylsulfamoyl group on the piperidine nitrogen in the target compound contrasts with the isopropylsulfonyl group in 6b and the methoxyethyl group in goxalapladib . The dimethylsulfamoyl moiety likely improves solubility and reduces off-target interactions compared to bulkier substituents.
- W-15 and fentanyl share a 2-phenylethyl-2-piperidinylidene scaffold, whereas the target compound uses a 4-piperidinyl group, which may confer better conformational flexibility for ATF4 binding .
Sulfonamide/Sulfamoyl Groups :
- Unlike W-15 ’s benzenesulfonamide group, the dimethylsulfamoyl substituent in the target compound avoids aromatic conjugation, possibly enhancing metabolic stability and reducing toxicity .
Therapeutic Applications :
- The ATF4 inhibition mechanism of the target compound contrasts with 6b ’s anti-inflammatory sEH inhibition and goxalapladib ’s Lp-PLA2 targeting, highlighting the diversity of acetamide-based drug discovery .
Biologische Aktivität
2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide, with the CAS number 2034356-31-3, has the molecular formula and a molecular weight of 389.9 g/mol. The structure features a chlorophenoxy group and a piperidine moiety, which are significant for its biological interactions.
The compound exhibits antiproliferative activity , primarily through the inhibition of specific protein targets involved in cell cycle regulation and apoptosis. Research indicates that it may interact with key signaling pathways, specifically those related to cancer cell proliferation and survival.
Anticancer Properties
Studies have demonstrated that 2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide shows promising anticancer activity . In vitro assays reveal that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic markers.
- Lung Cancer Model : In A549 lung cancer cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. Mechanistic studies suggested that this was mediated through the downregulation of anti-apoptotic proteins such as Bcl-2.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:
- Absorption : High bioavailability due to favorable lipophilicity.
- Metabolism : Likely metabolized by liver enzymes; specific pathways remain to be elucidated.
- Excretion : Primarily renal clearance with potential for accumulation in tissues.
Data Table: Summary of Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of MCF-7 and A549 cell lines | Study on anticancer effects |
| Apoptosis Induction | Increased early apoptotic markers | Flow cytometry analysis |
| Cell Cycle Arrest | G1 phase arrest in cancer cells | Cell cycle analysis |
| IC50 Value | ~15 µM for A549 lung cancer cells | Pharmacological evaluation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
